3-Isobutyl-1-methyl-5-neopentyl-1h-1,2,4-triazole
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Overview
Description
3-Isobutyl-1-methyl-5-neopentyl-1h-1,2,4-triazole is a chemical compound with the molecular formula C12H23N3 and a molecular weight of 209.33 g/mol . It belongs to the class of 1,2,4-triazoles, which are known for their diverse applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyl-1-methyl-5-neopentyl-1h-1,2,4-triazole can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethyl-1,2,4-triazole with isobutyl bromide and neopentyl bromide under basic conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Isobutyl-1-methyl-5-neopentyl-1h-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Dimethyl sulfoxide (DMSO), potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding triazole oxides, while reduction can produce triazole derivatives with reduced functional groups .
Scientific Research Applications
3-Isobutyl-1-methyl-5-neopentyl-1h-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Isobutyl-1-methyl-5-neopentyl-1h-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the accumulation of specific substrates or the depletion of products, ultimately affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1,2,4-triazole: A structurally similar compound with different substituents at the 3 and 5 positions.
1H-1,2,3-Triazole: Another triazole derivative with a different arrangement of nitrogen atoms in the ring.
Uniqueness
3-Isobutyl-1-methyl-5-neopentyl-1h-1,2,4-triazole is unique due to its specific substituents, which confer distinct chemical and biological properties. Its isobutyl and neopentyl groups contribute to its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .
Biological Activity
3-Isobutyl-1-methyl-5-neopentyl-1H-1,2,4-triazole is a member of the triazole family, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by its unique structural features, including an isobutyl and a neopentyl group. These substituents may influence its biological activity and pharmacological potential. Understanding the biological activity of this compound is essential for exploring its applications in medicinal chemistry and other fields.
Chemical Structure and Properties
The general formula for this compound indicates a complex structure that allows for various interactions with biological targets. The potential for electrophilic and nucleophilic substitutions makes it a versatile compound for further modifications aimed at enhancing its biological activity.
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods that allow for the introduction of various functional groups. The exploration of its derivatives is crucial as modifications can lead to enhanced biological activities or altered pharmacokinetic properties.
Antitumor Activity
A study focusing on related triazole compounds demonstrated significant antitumor activity through mechanisms such as apoptosis and mitochondrial depolarization. These compounds were shown to be effective in inhibiting tubulin polymerization and inducing cell cycle arrest in cancer cell lines like HeLa and Jurkat . Although direct studies on this compound are lacking, its structural similarity to active triazoles suggests potential antitumor properties.
Antimicrobial Studies
Research has indicated that triazole derivatives exhibit substantial antimicrobial activity against both bacterial and fungal pathogens. In vitro studies have shown that certain synthesized triazoles possess higher inhibition rates compared to standard treatments . This suggests that this compound may also have promising antimicrobial effects warranting further investigation.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Methyl-1-(4-chlorophenyl)-5-(4-nitrophenyl)-1H-1,2,4-triazole | Contains chlorophenyl and nitrophenyl groups | Exhibits significant antitumor activity |
4-Amino-5-(4-isobutylphenyl)-1H-1,2,4-triazole | Features an amino group on the triazole ring | Known for its antibacterial properties |
3-(2-chlorophenyl)-5-(pentadecyl)-1H-1,2,4-triazole | Long alkyl chain enhances lipophilicity | Investigated for use in agrochemicals |
This table highlights how variations in substituents can influence the biological activity of triazoles. The unique combination of isobutyl and neopentyl groups in this compound may confer distinct properties not found in other triazoles.
Properties
Molecular Formula |
C12H23N3 |
---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
5-(2,2-dimethylpropyl)-1-methyl-3-(2-methylpropyl)-1,2,4-triazole |
InChI |
InChI=1S/C12H23N3/c1-9(2)7-10-13-11(15(6)14-10)8-12(3,4)5/h9H,7-8H2,1-6H3 |
InChI Key |
ZEEUYZRTODHOEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN(C(=N1)CC(C)(C)C)C |
Origin of Product |
United States |
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